molecular formula C14H15N3O3 B2963488 1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid CAS No. 1097127-74-6

1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid

Cat. No.: B2963488
CAS No.: 1097127-74-6
M. Wt: 273.292
InChI Key: AUFPGBPKIJSBSW-UHFFFAOYSA-N
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Description

1-(2H-Indazole-3-amido)cyclopentane-1-carboxylic acid ( 1097127-74-6) is a high-purity indazole derivative supplied at 95% purity for research applications. This compound belongs to the class of indazole-3-carboxamides, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological potential . This molecule serves as a critical building block for researchers investigating Calcium Release-Activated Calcium (CRAC) channel modulation. Structure-activity relationship (SAR) studies indicate that the specific 3-carboxamide regiochemistry present in this compound is crucial for potent CRAC channel blockade . CRAC channels are key regulators of intracellular calcium homeostasis in immune cells like mast cells and T-cells, making them attractive therapeutic targets for autoimmune disorders and inflammatory diseases . The cyclopentane carboxylic acid moiety provides a strategic point for further chemical functionalization, allowing for the exploration of structure-activity relationships and the development of novel immune modulators. The indazole core is a significant pharmacophore found in several FDA-approved drugs and experimental therapeutics, with documented activities including anti-inflammatory, anticancer, and cardiovascular effects . This compound is supplied exclusively for research purposes such as in vitro assay development, mechanism of action studies, and as a synthetic intermediate for further chemical exploration. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(1H-indazole-3-carbonylamino)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-12(15-14(13(19)20)7-3-4-8-14)11-9-5-1-2-6-10(9)16-17-11/h1-2,5-6H,3-4,7-8H2,(H,15,18)(H,16,17)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFPGBPKIJSBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of an appropriately substituted indazole precursor with a cyclopentane derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or other reduced forms.

  • Substitution: The amide and carboxylic acid groups can participate in substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction reactions often employ lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution reactions can be facilitated by using strong acids or bases, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Scientific and Medicinal Applications

  • Medicinal Chemistry: This compound serves as a lead in developing new drugs, particularly those targeting cancer or inflammatory diseases. The indazole-3-amine structure, part of this compound, is effective as a hinge-binding fragment .
  • Biochemical Research: It is utilized in biochemical research.
  • Inhibitory Activity: 1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid exhibits inhibitory activity against various cancer cell lines. One study showed a derivative exhibiting a promising inhibitory effect against the K562 cell line .

Potential Industrial Applications

  • Development of New Materials: This compound may be used in developing new materials.
  • Catalysis: It may find use in the creation of catalysts.
  • Chemical Sensors: Applications are possible in the field of chemical sensors.

Research & Development

The compound is a novel indazole derivative synthesized by condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine.

Tables

Due to the limited information in the search results, comprehensive data tables and well-documented case studies cannot be constructed. Further experimental research and data collection would be needed to create such tables, including details on specific cell lines, inhibitory concentrations, and the outcomes of in vivo studies.

Mechanism of Action

The mechanism by which 1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table compares key cyclopentane-1-carboxylic acid derivatives, emphasizing substituent-driven differences:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Notable Properties/Potential Applications
1-(2H-Indazole-3-amido)cyclopentane-1-carboxylic acid* C14H15N3O3 ~273.29 N/A 2H-Indazole-3-amido Kinase inhibition, enzyme-targeted drug design
1-(1H-Indazole-5-amido)cyclopentane-1-carboxylic acid C14H15N3O3 273.29 1099147-55-3 1H-Indazole-5-amido Research reagent, structural analog
3-(Tetrazole-5-amido)cyclopentane-1-carboxylic acid C8H11N5O3 225.21 1540020-22-1 Tetrazole-5-amido Bioisostere for carboxylic acids; enhanced metabolic stability
1-Acetamido-3-methylcyclopentane-1-carboxylic acid C9H15NO3 201.22 4854-46-0 Acetamido, methyl Improved lipophilicity; metabolic studies
1-[2-Amino-1-(1-methylpyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid C12H19N3O2 237.30 2060052-24-4 Pyrazole-ethyl-amino Potential CNS activity; altered steric effects

*Note: Exact data for this compound are extrapolated from analogs.

Key Comparative Insights

Substituent Position and Tautomerism
  • The indazole amido group ’s position (3 vs. 5) influences electronic and steric interactions. For example, 1H-indazole-5-amido (CAS 1099147-55-3) may exhibit distinct hydrogen-bonding patterns compared to the 2H-indazole-3-amido tautomer, affecting target binding .
Lipophilicity and Solubility
  • The methyl group in 1-acetamido-3-methylcyclopentane-1-carboxylic acid (CAS 4854-46-0) increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid is a synthetic compound that incorporates an indazole moiety and a cyclopentane ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Features

The molecular formula of this compound is C₁₄H₁₅N₃O₃, with a molecular weight of approximately 273.29 g/mol. Its structure is characterized by:

  • Indazole ring : A bicyclic structure that often exhibits significant biological activity.
  • Cyclopentane ring : Contributes to the compound's overall stability and reactivity.
  • Amide group : Enhances the compound's solubility and potential interactions with biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

Anticancer Activity

A notable area of interest is the anticancer potential of indazole derivatives. For instance, studies have shown that related compounds can inhibit the growth of cancer cell lines such as HepG2 and MCF-7. The IC50 values for these compounds ranged from 5.1 to 22.08 µM, indicating significant antiproliferative effects against these cell lines .

Antioxidant Activity

The antioxidant capacity of indazole derivatives is another critical aspect. Compounds with structural similarities have demonstrated the ability to scavenge free radicals effectively. For example, certain derivatives showed EC50 values in the range of 0.54 to 0.708 mM in lipid peroxidation assays .

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure and biological activity of this compound is crucial for drug design. Key findings include:

  • Position of substituents : The position of the amide group on the indazole ring significantly influences biological activity.
  • Ring size and functional groups : Variations in ring size and substituents can alter reactivity and interaction with biological targets.
Compound NameStructural FeaturesBiological Activity
This compoundIndazole moiety; cyclopentane ringAnticancer, antioxidant
Indazole derivativesBasic indazole structureVarying pharmacological profiles
Cyclopentanecarboxylic acid derivativesCarboxylic acid functionalityReactivity influenced by substituents

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Studies : A series of indazole derivatives were synthesized and evaluated for their activity against various cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than traditional chemotherapeutics like doxorubicin .
  • Antioxidant Evaluations : Research focused on the ability of this compound to inhibit lipid peroxidation showed promising results, suggesting its potential use as a dietary antioxidant or therapeutic agent .
  • In Vivo Studies : Animal models have been employed to assess the efficacy of similar compounds in reducing tumor growth and metastasis, demonstrating a reduction in tumor size when treated with specific indazole derivatives .

Q & A

Q. What are the recommended synthetic routes for 1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid, and what methodological considerations are critical?

The synthesis of structurally related cyclopentane-carboxylic acid derivatives often involves condensation reactions under reflux conditions. For example:

  • Amide bond formation : Reacting 2H-indazole-3-amine with a cyclopentane-1-carboxylic acid derivative (e.g., activated ester or acid chloride) in acetic acid with sodium acetate as a catalyst, followed by reflux for 3–5 hours .
  • Purification : Recrystallization from dimethylformamide (DMF)/acetic acid mixtures improves yield and purity .
  • Validation : Confirm product identity via LCMS (e.g., m/z analysis) and HPLC retention time comparisons .

Q. How should researchers safely handle and store this compound in laboratory settings?

Safety protocols for analogous compounds include:

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .
  • Spill management : Use inert adsorbents (e.g., silica gel) for containment and disposal in accordance with hazardous waste guidelines .
  • Storage : Ambient temperatures in airtight containers to prevent hydrolysis or degradation .

Q. What analytical techniques are essential for characterizing this compound and validating its structural integrity?

Key methods include:

  • Spectroscopy : NMR (¹H/¹³C) to confirm cyclopentane and indazole ring conformations.
  • Chromatography : Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95%) .
  • Mass spectrometry : High-resolution LCMS (e.g., [M+H]+ ion analysis) for molecular weight confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Discrepancies may arise from assay conditions (e.g., pH, solvent compatibility) or cellular model variability. Strategies include:

  • Dose-response normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity thresholds .
  • Solvent optimization : Replace DMSO with biocompatible solvents (e.g., PEG-400) to mitigate cytotoxicity artifacts .
  • Orthogonal assays : Validate findings using complementary techniques (e.g., SPR binding vs. cellular viability assays) .

Q. What structural modifications to this compound could enhance its pharmacokinetic profile?

Rational design approaches include:

  • Bioisosteric replacement : Substitute the carboxylic acid group with a tetrazole moiety to improve metabolic stability .
  • Steric shielding : Introduce methyl groups to the cyclopentane ring to reduce CYP450-mediated oxidation .
  • Prodrug strategies : Convert the carboxylic acid to an ethyl ester for enhanced oral bioavailability .

Q. How can researchers validate the selectivity of this compound for its intended molecular target?

Methodological steps involve:

  • Kinase profiling : Screen against panels of related enzymes (e.g., 100+ kinases) to identify off-target interactions .
  • Crystallography : Resolve co-crystal structures to confirm binding mode specificity .
  • Gene knockout models : Use CRISPR/Cas9 to eliminate the target protein and assess residual activity .

Q. What in vitro and in vivo models are suitable for evaluating the therapeutic potential of this compound in airway diseases?

Preclinical models include:

  • In vitro : Human bronchial epithelial cells (e.g., BEAS-2B) under hypoxic conditions to mimic airway inflammation .
  • In vivo : Murine models of asthma (e.g., ovalbumin-challenged mice) with endpoints like bronchoalveolar lavage cytokine levels .

Data Integrity and Reproducibility

Q. What steps ensure reproducibility in synthesizing and testing this compound across laboratories?

  • Detailed SOPs : Document reaction parameters (e.g., reflux time, cooling rates) to minimize batch-to-batch variability .
  • Reference standards : Use commercially available intermediates (e.g., tert-butyl carbamate-protected cyclopentane derivatives) for cross-lab calibration .
  • Open data practices : Share raw LCMS/HPLC datasets via repositories like Zenodo to enable independent verification .

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound’s bioactivity?

  • Force field refinement : Adjust molecular dynamics parameters to better reflect solvation effects in the binding pocket .
  • Free energy calculations : Use MM-GBSA to reconcile binding affinity predictions with assay data .

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